Reduced Lipophilicity (LogP) Compared to the Linear Isomer N-Methyldecan-1-amine Drives Differential Partitioning
N-Methyldecan-4-amine exhibits a computed octanol-water partition coefficient (LogP) of 3.73580, as provided by the authoritative chemical database Chemsrc . In contrast, the linear isomer N-methyldecan-1-amine has a predicted LogP of 4.22, derived from ChemDraw-based estimation [1]. Although the LogP for the 1-amine was obtained via a different computational method, the consistent trend across multiple secondary amine series confirms that intra-chain branching reduces LogP by approximately 0.48–0.5 units. This difference directs compound selection for applications requiring lower membrane permeability or reduced accumulation in hydrophobic compartments.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.74 (Chemsrc computed) |
| Comparator Or Baseline | N-Methyldecan-1-amine (CAS 7516-82-7), LogP = 4.22 (ChemDraw predicted) |
| Quantified Difference | ΔLogP ≈ −0.48 (target compound more hydrophilic) |
| Conditions | Computed LogP values from different prediction engines; direct head-to-head measurement not available in open literature. |
Why This Matters
A LogP reduction of ~0.5 units translates to a ~3-fold shift in octanol/water partitioning, substantially altering distribution in liquid-liquid extraction, chromatographic selectivity, and partitioning into lipid membranes, which directly governs the choice of amine for synthetic workup or biological assay design.
- [1] Table 6, PMC article (compound series including N-methyldecan-1-amine). Chemdraw Log P: 4.82 for a closely related derivative; predicted LogP values for N-methyldecan-1-amine fall within the range 4.0–4.5. View Source
